(R)-3-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride
Description
(R)-3-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride (CAS: 35849-31-1, RN: 40615-17-6) is a chiral dihydroquinolinone derivative with the molecular formula C₉H₁₁ClN₂O and a molecular weight of 198.65 g/mol . Its structure features a 3,4-dihydroquinolin-2(1H)-one core substituted with an amino group at position 3 and a hydrochloride salt at the nitrogen atom of the quinolinone ring. The compound is synthesized via enantioselective methods, with the (R)-enantiomer demonstrating distinct biological activity compared to its (S)-counterpart (CAS: 177943-33-8) . It is commercially available at ≥95% purity and is used in drug discovery, particularly in neuroscience and enzymology, due to its interaction with targets like dopamine receptors and kynurenine aminotransferase II .
Properties
IUPAC Name |
(3R)-3-amino-3,4-dihydro-1H-quinolin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c10-7-5-6-3-1-2-4-8(6)11-9(7)12;/h1-4,7H,5,10H2,(H,11,12);1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOGJVZTZMRXRG-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C21)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C(=O)NC2=CC=CC=C21)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726687 | |
| Record name | (3R)-3-Amino-3,4-dihydroquinolin-2(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35987-80-5 | |
| Record name | (3R)-3-Amino-3,4-dihydroquinolin-2(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with suitable carbonyl compounds, followed by cyclization and subsequent reduction to yield the desired dihydroquinolinone structure. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of ®-3-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroquinolinones, while reduction can produce hydroxyquinolinones.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its derivatives have shown potential as:
- Anticancer Agents : Research indicates that certain derivatives exhibit cytotoxicity against cancer cell lines, making them candidates for further development into anticancer therapies.
- Anti-inflammatory Agents : Some studies have highlighted its role in developing drugs aimed at reducing inflammation, which is pivotal in treating chronic diseases.
Case Study: Anticancer Activity
A study demonstrated that derivatives of (R)-3-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride showed selective cytotoxic effects on human leukemia cells, suggesting potential for targeted cancer therapy .
Organic Synthesis
In organic chemistry, this compound is utilized as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, leading to the formation of diverse compounds with different functionalities.
Synthetic Pathways
Key synthetic routes include:
- Cyclization Reactions : The compound can be synthesized via cyclization of 2-aminobenzylamine with ethyl acetoacetate under acidic conditions.
- Functional Group Transformations : It can undergo oxidation and reduction reactions to yield various derivatives .
Biological Studies
Research into the biological activity of this compound has revealed several promising therapeutic effects:
- Neuroprotective Effects : Investigations have shown that this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can be beneficial in preventing cellular damage caused by free radicals.
Case Study: Neuroprotection
A study reported that this compound significantly reduced apoptosis in neuronal cell cultures exposed to oxidative stress .
Industrial Applications
Beyond medicinal uses, this compound finds applications in industrial chemistry:
- Dyes and Pigments : Its derivatives are explored for use in the development of dyes due to their vibrant colors and stability.
- Chemical Intermediates : The compound serves as an intermediate in synthesizing various industrial chemicals.
Comparative Analysis with Related Compounds
To highlight the unique properties of this compound, a comparison with similar compounds is essential:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Quinolin-2(1H)-one | Lacks amino group at the 3-position | Limited activity compared to 3-amino |
| 3-aminoquinoline | Lacks carbonyl group at the 2-position | Moderate antibacterial properties |
| 3,4-dihydroquinolin-2(1H)-one | Lacks amino group at the 3-position | Reduced neuroactivity |
Mechanism of Action
The mechanism of action of ®-3-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Position 3 Modifications: The amino group at C3 in (R)-3-amino derivatives confers receptor-binding specificity, while hydroxyl or methoxy groups (e.g., CHNQD-00603) enhance osteogenic activity .
- Chirality : The (R)-enantiomer shows distinct pharmacological profiles compared to the (S)-form, particularly in enzyme inhibition (e.g., KAT II) .
- Substituent Effects : Fluorine at C8 (Compound 25) improves antimicrobial potency, while aryl-piperazine extensions (e.g., aripiprazole derivatives) enhance CNS targeting .
Natural Derivatives and Stereochemical Variants
- (-)-Pinolinone: A naturally occurring 3-prenylated dihydroquinolinone isolated from Boronia pinnata.
- Carteolol Hydrochloride: A β-blocker with a dihydroquinolinone core modified by a tert-butylamino-hydroxypropoxy chain. This highlights the scaffold’s versatility in cardiovascular drug design .
Biological Activity
(R)-3-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound possesses a unique structure that allows it to interact with various biological targets. Its molecular formula is , and its structure can be represented as follows:
The compound acts primarily through the modulation of enzyme activity, particularly:
- Acetylcholinesterase (AChE) Inhibition : It has shown potential as an AChE inhibitor, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of AChE increases acetylcholine levels in the synaptic cleft, enhancing cholinergic signaling.
- Monoamine Oxidase (MAO) Inhibition : The compound also inhibits MAOs, enzymes involved in the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters, potentially improving mood and cognitive function .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Properties
The compound has demonstrated cytotoxic effects against several cancer cell lines. Studies have shown that it induces apoptosis in cancer cells by activating intrinsic pathways and inhibiting cell proliferation. The specific pathways involved include the modulation of Bcl-2 family proteins and caspase activation .
Neuroprotective Effects
In addition to its roles in inhibiting AChE and MAOs, this compound has been shown to protect neuronal cells from oxidative stress. This property is crucial for developing treatments for neurodegenerative diseases .
Research Findings and Case Studies
Safety and Toxicity
Toxicological studies reveal that this compound exhibits low acute toxicity in animal models at high doses (up to 2500 mg/kg). In vitro studies on neuronal cell lines indicate no significant cytotoxicity at concentrations below 12.5 µM .
Q & A
Q. What are the standard synthetic routes for (R)-3-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride?
The synthesis typically involves sequential alkylation, reduction, and coupling steps. For example:
- Alkylation : Reacting intermediates (e.g., nitro-substituted dihydroquinolinones) with chloroalkylamine hydrochloride salts in DMF using potassium carbonate as a base at room temperature .
- Nitro Reduction : Catalytic hydrogenation (Pd/C or Raney nickel) under H₂ or hydrazine hydrate to yield anilines .
- Coupling : Thiophene-2-carbimidothioate hydroiodide is used under mild ethanol conditions to form the final product . Key reagents and conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation | DMF, K₂CO₃, RT | 60-72% |
| Reduction | Pd/C, H₂ or Raney Ni, hydrazine | 70-90% |
| Coupling | Ethanol, RT | 43-56% |
Q. How can researchers ensure purity during synthesis and purification?
- Chromatography : Biotage flash chromatography (e.g., using silica gel) for intermediates .
- HPLC : Final compounds are purified via reverse-phase HPLC with ≥98% purity thresholds .
- Recrystallization : Ethanol or methanol washes are employed to remove impurities .
Q. What safety protocols are critical for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors .
- Storage : Keep refrigerated (2–8°C) in tightly sealed, dry containers to prevent degradation .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can enantioselective synthesis of the (R)-enantiomer be achieved?
While the evidence focuses on the (S)-enantiomer (PF-04859989 hydrochloride), the (R)-form may require:
Q. What structural modifications enhance target affinity in SAR studies?
Modifications to the linker and substituents significantly impact activity:
- Linker Length : A 3-carbon linker (vs. shorter chains) improves binding to neural nitric oxide synthase (nNOS) .
- Substituents : Thiophene-2-carboximidamide groups enhance selectivity and potency in rat pain models .
- Fluorination : Adding fluorine at position 8 increases metabolic stability .
Q. Which analytical methods validate structural integrity and purity?
Q. How is in vivo efficacy evaluated for this compound?
Preclinical studies use:
- Rat Pain Models : Oral dosing (10–30 mg/kg) in chronic constriction injury (CCI) or formalin-induced pain models .
- Pharmacokinetics : Measure plasma half-life (t₁/₂) and brain penetration via LC-MS/MS .
- Selectivity Profiling : Compare IC₅₀ values against related isoforms (e.g., eNOS, iNOS) .
Methodological Considerations
- Contradictions in Data : reports high oral efficacy in rats, but solubility limitations (due to the hydrochloride salt) may require formulation optimization (e.g., PEG-based vehicles) for translational studies.
- Stability : The hydrochloride salt is stable for ≥2 years at -20°C, but prolonged exposure to moisture or heat accelerates degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
